Cas no 2034293-40-6 ((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone)

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a heterocyclic compound featuring a fused thienopyridine core linked to an azetidine moiety and a 5-phenylisoxazole carbonyl group. This structure confers potential pharmacological relevance, particularly in targeting receptor or enzyme interactions due to its rigid, multi-ring scaffold. The azetidine ring enhances metabolic stability, while the isoxazole group may contribute to binding affinity in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound's balanced lipophilicity and steric profile suggest favorable pharmacokinetic properties for exploratory studies in CNS or inflammation-related applications.
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone structure
2034293-40-6 structure
Product Name:(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
CAS No:2034293-40-6
MF:C20H19N3O2S
MW:365.448763132095
CID:6395677
PubChem ID:119099951
Update Time:2025-10-29

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2034293-40-6
    • 5-phenyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole
    • [3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
    • AKOS026689059
    • (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
    • F6473-0585
    • Inchi: 1S/C20H19N3O2S/c24-20(17-10-18(25-21-17)14-4-2-1-3-5-14)23-12-16(13-23)22-8-6-19-15(11-22)7-9-26-19/h1-5,7,9-10,16H,6,8,11-13H2
    • InChI Key: IPJCQYUACHXQSF-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCN(C2)C1CN(C(C2C=C(C3C=CC=CC=3)ON=2)=O)C1

Computed Properties

  • Exact Mass: 365.11979803g/mol
  • Monoisotopic Mass: 365.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 77.8Ų

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone Pricemore >>

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Additional information on (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Introduction to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS No. 2034293-40-6)

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS No. 2034293-40-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of heterocyclic compounds and exhibits a complex molecular architecture that includes a thienopyridine core and an isoxazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various pharmacological studies.

The thienopyridine core is well-known for its ability to modulate various biological pathways, particularly in the context of cardiovascular diseases. Thienopyridines, such as clopidogrel, are widely used as antiplatelet agents to prevent thrombosis and reduce the risk of cardiovascular events. The presence of this core in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone suggests potential antiplatelet activity, which could be further explored in preclinical and clinical settings.

The isoxazole moiety is another key structural feature of this compound. Isoxazoles are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. The integration of an isoxazole group into the molecular structure of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone may enhance its pharmacological profile by conferring additional therapeutic benefits. Recent studies have shown that isoxazole derivatives can effectively inhibit inflammatory cytokines and modulate immune responses, making them valuable candidates for the treatment of inflammatory diseases.

In terms of its chemical synthesis, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone can be prepared through a multi-step process involving the coupling of thienopyridine and azetidine intermediates with an isoxazole derivative. The synthetic route typically involves palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations to achieve the desired molecular structure. This synthetic approach not only ensures high yields but also allows for the introduction of various substituents to fine-tune the compound's properties.

The biological evaluation of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone has revealed promising results in several in vitro and in vivo models. In cell-based assays, this compound has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown significant antiplatelet effects by interfering with platelet aggregation pathways. These findings suggest that (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone could be a valuable lead compound for the development of new therapeutic agents targeting inflammatory and cardiovascular diseases.

To further validate its therapeutic potential, preclinical studies have been conducted using animal models. In rodent models of inflammation and thrombosis, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone has shown significant efficacy in reducing inflammation markers and preventing thrombotic events without causing major side effects. These results are encouraging and warrant further investigation in more advanced preclinical models and eventually in human clinical trials.

In conclusion, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-y l)(5 - pheny lis ox az ol - 3 - yl )metha none (CAS No. 2034293 - 40 - 6 ) represents a promising compound with a unique combination of structural features that confer multiple biological activities. Its potential as an anti-inflammatory and antiplatelet agent makes it a valuable candidate for further pharmacological research and drug development. Ongoing studies are expected to provide more insights into its mechanism of action and therapeutic applications.

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